4-((Benzyloxy)carbonyl)-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Description
Scientific Research Applications
Supramolecular Arrangements
Research by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, which are structurally similar to the compound , discusses the relationship between molecular and crystal structures. This study highlights how substituents on the cyclohexane ring influence supramolecular arrangements, particularly focusing on hydrogen bonding and the formation of dimers and ribbons in crystal structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Crystal Structures and Configurations
Krueger et al. (2019) synthesized compounds related to the query compound and determined their configurations and conformations through X-ray diffraction. This work emphasizes the structural diversity achievable with cyclohexane-based γ-spirolactams and the significance of crystal packing effects in determining molecular configurations (Krueger, Kelling, Linker, & Schilde, 2019).
Water-Soluble Carcinogenic Dye Removal
A study by Akceylan, Bahadir, and Yılmaz (2009) on a calix[4]arene-based polymer, synthesized using a cyclic secondary amine similar to the query compound, demonstrated its efficacy in removing water-soluble carcinogenic azo dyes. The research indicates the polymer's high dye removal efficiency, which could have significant environmental and industrial wastewater treatment applications (Akceylan, Bahadir, & Yılmaz, 2009).
Synthesis and Structural Analysis
Wen (2002) detailed the synthesis and crystal structure of a compound with the 1-oxa-4-azaspiro[4.5]decane moiety. This research contributes to the understanding of the structural characteristics of spirocyclic compounds, including chirality and conformational preferences (Wen, 2002).
Properties
IUPAC Name |
4-phenylmethoxycarbonyl-1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c18-14(19)13-11-23-16(6-8-21-9-7-16)17(13)15(20)22-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMJYOYNAACYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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